Eliapixant

Descripción

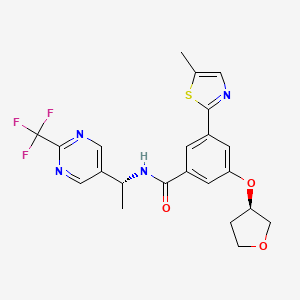

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(5-methyl-1,3-thiazol-2-yl)-5-[(3R)-oxolan-3-yl]oxy-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O3S/c1-12-8-26-20(33-12)15-5-14(6-18(7-15)32-17-3-4-31-11-17)19(30)29-13(2)16-9-27-21(28-10-16)22(23,24)25/h5-10,13,17H,3-4,11H2,1-2H3,(H,29,30)/t13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQPEQGDLVSFJO-CXAGYDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2=CC(=CC(=C2)OC3CCOC3)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(S1)C2=CC(=CC(=C2)O[C@@H]3CCOC3)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948229-21-7 | |

| Record name | Eliapixant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948229217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELIAPIXANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GH7E6347B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eliapixant's Antagonistic Mechanism on P2X3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eliapixant, also known as BLU-5937 and BAY 1817080, is a potent and highly selective, non-competitive antagonist of the P2X3 receptor.[1][2] P2X3 receptors are ATP-gated ion channels predominantly expressed on primary afferent sensory neurons.[1][2] In pathological conditions such as refractory chronic cough and chronic pain, excessive extracellular ATP released from tissues due to inflammation or injury can lead to the hypersensitization of these neurons.[1] By selectively blocking the P2X3 receptor, this compound aims to inhibit this neuronal hypersensitization, thereby reducing the urge to cough and the perception of pain. This document provides an in-depth technical overview of the mechanism of action of this compound on P2X3 receptors, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is the selective antagonism of the P2X3 receptor. P2X3 receptors are trimeric ligand-gated ion channels that, upon binding to extracellular adenosine triphosphate (ATP), undergo a conformational change that opens a non-selective cation channel. The influx of cations, primarily Ca2+ and Na+, leads to depolarization of the neuronal membrane and the initiation of an action potential. This signal is then transmitted to the central nervous system, where it can be interpreted as an urge to cough or a sensation of pain.

This compound binds to the P2X3 receptor and prevents its activation by ATP, thus inhibiting the downstream signaling cascade. A key characteristic of this compound is its high selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor. The P2X2/3 receptor is known to play a significant role in taste sensation, and its inhibition by less selective antagonists has been associated with taste-related adverse events such as dysgeusia. The high selectivity of this compound is therefore a critical feature for its improved tolerability profile.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Receptor | Species | Value | Reference(s) |

| IC50 | hP2X3 | Human | 8 nM | |

| IC50 | hP2X3 | Human | 8-10 nM | |

| IC50 | hP2X2/3 | Human | 129-163 nM | |

| IC50 | hP2X3 | Human | 25 nM | |

| IC50 | hP2X2/3 | Human | >24 µM |

| Parameter | Model | Species | Dosing | Effect | Reference(s) |

| Efficacy | Citric Acid-Induced Cough | Guinea Pig | 0.3, 3, and 30 mg/kg (oral) | Significant, dose-dependent reduction in coughs | |

| Efficacy | ATP-Enhanced Citric Acid-Induced Cough | Guinea Pig | 3 and 30 mg/kg (oral) | Significant, dose-dependent reduction in coughs | |

| Efficacy | Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Rat | Data not specified | Reduction in hyperalgesia |

| Parameter | Study Population | Doses | Key Findings | Reference(s) |

| Phase 2a | Refractory Chronic Cough Patients | 10, 50, 200, 750 mg (twice daily) | Doses ≥50 mg significantly reduced cough frequency and severity. Taste-related adverse events were mild and occurred in 5-21% of patients on this compound vs. 3% on placebo. | |

| Phase 1 | Healthy Volunteers | 50-100 mg | Taste-related adverse events in 0-6% of subjects. | |

| Phase 1 | Healthy Volunteers | 400-1200 mg (supra-therapeutic) | Taste-related adverse events in 25-63% of subjects. |

Experimental Protocols

In Vitro Potency and Selectivity Assessment

1. Fluorescence Imaging Plate Reader (FLIPR)-Based Calcium Flux Assay

This assay is used to determine the functional inhibitory potency (IC50) of this compound on P2X3 and P2X2/3 receptors by measuring changes in intracellular calcium concentration.

-

Cell Lines: Human embryonic kidney (HEK) cells or other suitable mammalian cell lines stably expressing either human P2X3 or human P2X2/3 receptors.

-

Agonist: α,β-methylene ATP (αβ-meATP), a stable analog of ATP.

-

Procedure:

-

Cells are seeded into 384-well microplates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound at various concentrations is pre-incubated with the cells.

-

The plate is placed in a FLIPR instrument.

-

αβ-meATP is added to the wells to stimulate the P2X receptors.

-

The fluorescence intensity is measured in real-time to detect the influx of calcium.

-

The IC50 value is calculated by measuring the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium flux.

-

2. Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of P2X3 and P2X2/3 receptors and the inhibitory effect of this compound.

-

Cell Lines: As above, cells stably expressing the target receptors.

-

Agonist: αβ-meATP.

-

Procedure:

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The cell membrane is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

αβ-meATP is applied to the cell to activate the P2X receptors, and the resulting inward current is recorded.

-

This compound is co-applied with the agonist at various concentrations to determine its inhibitory effect on the current.

-

The IC50 value is determined as the concentration of this compound that inhibits 50% of the maximum agonist-induced current.

-

In Vivo Efficacy Models

1. Citric Acid-Induced Cough Model in Guinea Pigs

This model is used to assess the anti-tussive (anti-cough) activity of this compound.

-

Animals: Male Hartley guinea pigs.

-

Tussive Agent: Aerosolized citric acid (0.4 M).

-

Procedure:

-

Animals are placed in a whole-body plethysmography chamber to monitor respiratory patterns and detect coughs.

-

A baseline cough response to citric acid aerosol is established.

-

This compound or vehicle is administered orally at various doses.

-

After a set pre-treatment time, the animals are re-challenged with citric acid aerosol.

-

The number of coughs is recorded and compared between the this compound-treated and vehicle-treated groups to determine the percentage of cough inhibition.

-

In some variations, ATP is also administered as an aerosol to enhance the cough response, more closely mimicking the pathological state.

-

2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model is used to evaluate the analgesic properties of this compound in a state of persistent inflammatory pain.

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Inducing Agent: Complete Freund's Adjuvant (CFA), an immunogenic substance that induces a localized and persistent inflammation.

-

Procedure:

-

A baseline sensitivity to mechanical or thermal stimuli is measured (e.g., using von Frey filaments for mechanical hyperalgesia or a plantar test for thermal hyperalgesia).

-

CFA is injected into the plantar surface of one hind paw.

-

Inflammation and hyperalgesia (increased sensitivity to pain) develop over the following hours to days.

-

This compound or vehicle is administered, typically orally.

-

The mechanical or thermal sensitivity is re-assessed at various time points after drug administration.

-

A reversal of hyperalgesia in the this compound-treated group compared to the vehicle group indicates analgesic efficacy.

-

Visualizations

Signaling Pathway of P2X3 Receptor and Inhibition by this compound

Caption: P2X3 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Potency Assessment

Caption: Workflow for determining this compound's IC50 using a FLIPR-based calcium flux assay.

Experimental Workflow for In Vivo Anti-Tussive Efficacy

Caption: Workflow for assessing the anti-tussive efficacy of this compound in a guinea pig model.

References

Eliapixant's Target Selectivity Profile: A Deep Dive into P2X3 vs. P2X2/3 Antagonism

For Immediate Release

This technical guide provides an in-depth analysis of the target selectivity profile of eliapixant (BAY1817080), a potent and selective antagonist of the P2X3 receptor. Developed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental protocols, and underlying signaling pathways that define this compound's preferential antagonism of the P2X3 homomeric receptor over the P2X2/3 heteromeric receptor. This selectivity is a critical attribute, as it is hypothesized to reduce taste-related adverse events associated with the blockade of the P2X2/3 receptor, a key mediator of taste sensation.[1][2]

This compound has been investigated for the treatment of various conditions associated with neuronal hypersensitization, such as refractory chronic cough, endometriosis, and overactive bladder.[2][3][4] The therapeutic rationale for targeting the P2X3 receptor lies in its role as an ATP-gated ion channel expressed on sensory afferent neurons, which is implicated in nociceptive signaling.

Quantitative Selectivity Profile

The selectivity of this compound for the human P2X3 receptor over the human P2X2/3 receptor has been quantified in vitro using various assays. The following tables summarize the key inhibitory concentration (IC50) values, demonstrating a consistent selectivity margin of approximately 20-fold.

Table 1: this compound Potency against Human P2X3 and P2X2/3 Receptors (FLIPR-based Calcium Flux Assay)

| Target Receptor | Agonist | Mean IC50 (nM) | Fold Selectivity (P2X2/3 vs. P2X3) |

| Human P2X3 | α,β-meATP | 8 | ~20 |

| Human P2X2/3 | α,β-meATP | 163 |

Table 2: this compound Potency against Human P2X3 and P2X2/3 Receptors (Reported Range)

| Target Receptor | IC50 Range (nM) | Approximate Fold Selectivity |

| P2X3 | 8 - 10 | ~20 |

| P2X2/3 | 129 - 163 |

Table 3: this compound Potency against Rat P2X3 and P2X2/3 Receptors (FLIPR Assay)

| Target Receptor | IC50 (nM) | Fold Selectivity (P2X2/3 vs. P2X3) |

| Rat P2X3 | 4 | ~6 |

| Rat P2X2/3 | 23 |

Table 4: this compound Potency against Native Rat Receptors (Patch-Clamp Assay)

| Tissue Source (Predominant Receptor) | IC50 (nM) |

| Dorsal Root Ganglion (P2X3) | ~19 |

| Nodose Ganglion (P2X2/3) | ~12 |

Experimental Protocols

The determination of this compound's selectivity profile relies on robust in vitro pharmacological assays. The primary methods employed are Fluorescence Imaging Plate Reader (FLIPR)-based calcium flux assays and whole-cell patch-clamp electrophysiology.

FLIPR-based Calcium Flux Assay

This high-throughput screening method measures the change in intracellular calcium concentration upon receptor activation.

References

- 1. First‐in‐human study of this compound (BAY 1817080), a highly selective P2X3 receptor antagonist: Tolerability, safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist this compound (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study | springermedizin.de [springermedizin.de]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. go.drugbank.com [go.drugbank.com]

Initial in vitro studies on eliapixant potency

An In-Depth Technical Guide to the Initial In Vitro Potency of Eliapixant

Introduction

This compound (BAY 1817080) is a potent and selective antagonist of the P2X3 receptor, an adenosine triphosphate (ATP)-gated ion channel primarily expressed on peripheral sensory neurons.[1][2] Activation of P2X3 receptors by ATP, often released from damaged or inflamed tissues, plays a crucial role in the sensitization of nerve fibers, leading to pathological pain pathways and the cough reflex.[3][4] Consequently, antagonizing this receptor is a promising therapeutic strategy for conditions associated with neuronal hypersensitivity, such as refractory chronic cough (RCC), endometriosis, and overactive bladder.[3]

A significant challenge in developing P2X3 receptor antagonists has been mitigating off-target effects, particularly taste disturbances, which are linked to the blockade of the P2X2/3 heterotrimer receptor. This compound was developed to be highly selective for the P2X3 homotrimer over the P2X2/3 heterotrimer, aiming for a better tolerability profile. This guide details the initial in vitro studies that established the potency and selectivity of this compound.

Quantitative Potency and Selectivity Data

The in vitro potency of this compound was assessed using various assays, including Fluorescence Imaging Plate Reader (FLIPR)-based calcium flux assays and whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency, representing the concentration required to inhibit a biological process by 50%.

The data consistently demonstrates that this compound is a potent antagonist of the human P2X3 receptor, with IC50 values in the low nanomolar range. Notably, it exhibits significant selectivity for the human P2X3 homotrimer over the P2X2/3 heterotrimer.

| Receptor Target | Species | Assay Method | Agonist | IC50 (nM) | Selectivity (P2X2/3 vs P2X3) | Source |

| P2X3 Homotrimer | Human | FLIPR Calcium-Flux | α,β-meATP | 8 | ~20-fold | |

| P2X2/3 Heterotrimer | Human | FLIPR Calcium-Flux | α,β-meATP | 163 | ||

| P2X3 Homotrimer | Human | Manual Patch-Clamp | α,β-meATP | 8-10 | ~13 to 20-fold | |

| P2X2/3 Heterotrimer | Human | Manual Patch-Clamp | α,β-meATP | 129-163 | ||

| P2X3 (predominantly) | Rat (DRG Neurons) | Patch-Clamp | α,β-meATP | ~19 | Similar Potency | |

| P2X2/3 (predominantly) | Rat (Nodose Ganglia) | Patch-Clamp | α,β-meATP | ~12 |

Signaling Pathway and Therapeutic Rationale

P2X3 receptors are trimeric cation channels that open in response to extracellular ATP. This binding allows an influx of cations like Na+ and Ca2+, leading to membrane depolarization and the initiation of an action potential in sensory neurons. This signaling is central to the sensation of pain and the cough reflex. This compound acts as an antagonist, blocking this pathway. The selectivity for P2X3 over P2X2/3 is critical, as P2X2/3 receptors are implicated in taste perception.

Caption: P2X3 receptor activation by ATP and inhibition by this compound.

Experimental Protocols

FLIPR-Based Calcium Flux Assay

This high-throughput assay measures the potency of a compound by detecting changes in intracellular calcium concentration following receptor activation.

-

Cell Lines: Recombinant 1321N1 or HEK T-REx cell lines stably expressing either human P2X3 homotrimers or human P2X2/3 heterotrimers are used.

-

Assay Preparation: Cells are seeded into microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: this compound at various concentrations is pre-incubated with the cells.

-

Agonist Stimulation: An agonist, typically the stable ATP analog α,β-methylene ATP (α,β-meATP), is added at a concentration known to elicit a submaximal response (EC80).

-

Data Acquisition: The fluorescence intensity is measured by a Fluorescence Imaging Plate Reader (FLIPR) before and after agonist addition. An increase in fluorescence corresponds to an influx of calcium through the activated P2X channels.

-

Data Analysis: The response at each concentration of this compound is calculated as a percentage of the response in the absence of the antagonist. These values are plotted against the drug concentration to generate a concentration-response curve, from which the IC50 value is determined.

Caption: Workflow for the FLIPR-based calcium flux potency assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel function by recording the electrical currents flowing through the channels in a single cell.

-

Cell Lines and Neurons: The assay uses recombinant cell lines expressing human P2X3 or P2X2/3 receptors. Additionally, native channels are studied using primary neurons dissected from rat dorsal root ganglia (DRG), which predominantly express P2X3, and nodose ganglia (NDG), which have a majority of P2X2/3 channels.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to gain "whole-cell" access, allowing control of the membrane voltage and measurement of the currents flowing across the entire cell membrane.

-

Experimental Procedure:

-

A baseline current is established.

-

The agonist (e.g., 10 µM α,β-meATP for hP2X3) is applied to elicit an inward current.

-

The cells are then incubated with varying concentrations of this compound before being re-challenged with the agonist.

-

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the peak current amplitude in the presence of the antagonist compared to the control response. An IC50 is calculated from the resulting concentration-response curve.

Selectivity and Therapeutic Implications

The development of this compound was driven by the need to minimize taste-related adverse events associated with less selective P2X3 antagonists like gefapixant. The in vitro data confirms that this compound is approximately 20-fold more selective for the human P2X3 receptor over the P2X2/3 receptor, which is believed to mediate taste perception. This high selectivity is hypothesized to provide a therapeutic window where effective P2X3 antagonism can be achieved with minimal impact on P2X2/3, thus reducing the incidence of dysgeusia.

Caption: The therapeutic rationale for selective P2X3 antagonism by this compound.

Conclusion

The initial in vitro characterization of this compound established it as a highly potent and selective antagonist of the human P2X3 receptor. Cellular assays, including calcium-flux and patch-clamp electrophysiology, consistently demonstrated low nanomolar potency against the P2X3 homotrimer and a significant selectivity margin over the P2X2/3 heterotrimer. These foundational studies provided a strong rationale for its clinical development in treating disorders associated with hypersensitive nerve fibers, with the potential for an improved tolerability profile compared to less selective compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a P2X3 receptor antagonist derived from this compound with improved properties for the treatment of chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

Eliapixant's Binding Affinity to Purinergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eliapixant (BAY 1817080) is a potent and selective antagonist of the P2X3 purinergic receptor.[1][2][3] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory nerve fibers and are implicated in the pathophysiology of various conditions characterized by neuronal hypersensitization, such as refractory chronic cough, endometriosis, and neuropathic pain.[3][4] This technical guide provides an in-depth overview of the binding affinity of this compound to purinergic receptors, detailing the quantitative data, experimental methodologies, and relevant signaling pathways. The development program for this compound was discontinued by Bayer due to the overall risk-benefit assessment.

Quantitative Binding Affinity Data

This compound demonstrates high affinity for the human P2X3 receptor and significant selectivity over the P2X2/3 receptor subtype. This selectivity is a key attribute, as the blockade of P2X2/3 receptors is associated with taste-related side effects, such as dysgeusia. The inhibitory potency of this compound has been determined using various in vitro assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Receptor Subtype | Assay Type | Species | Agonist | IC50 (nM) | Reference |

| P2X3 | Calcium Flux (FLIPR) | Human | α,β-meATP | 8 | |

| P2X2/3 | Calcium Flux (FLIPR) | Human | α,β-meATP | 163 | |

| P2X3 | Electrophysiology | Human | α,β-meATP | 10 | |

| P2X2/3 | Electrophysiology | Human | α,β-meATP | 129 |

FLIPR: Fluorescence Imaging Plate Reader. α,β-meATP is a stable analog of ATP.

Signaling Pathways and Mechanism of Action

P2X3 receptors are ligand-gated ion channels that open in response to the binding of extracellular adenosine triphosphate (ATP). In sensory neurons, the activation of P2X3 receptors by ATP, often released from surrounding cells during injury or inflammation, leads to an influx of cations (primarily Ca2+ and Na+). This influx causes membrane depolarization and the initiation of an action potential, which is transmitted to the central nervous system and perceived as pain or irritation. This compound, as a selective antagonist, binds to the P2X3 receptor and prevents ATP from binding, thereby inhibiting channel opening and subsequent neuronal signaling.

Experimental Protocols

The binding affinity and functional antagonism of this compound at P2X3 receptors have been characterized primarily through calcium flux assays and electrophysiological recordings.

Calcium Flux Assay (FLIPR)

This high-throughput assay measures changes in intracellular calcium concentration in response to receptor activation.

Principle: Cells expressing the target receptor (e.g., human P2X3 or P2X2/3) are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the influx of extracellular calcium increases the fluorescence of the dye. An antagonist will inhibit this agonist-induced fluorescence increase in a concentration-dependent manner.

Methodology:

-

Cell Culture: Recombinant cell lines (e.g., 1321N1 or HEK T-REx) stably expressing human P2X3 or P2X2/3 receptors are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well microplates and grown to confluence.

-

Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake and de-esterification.

-

Compound Addition: Various concentrations of this compound or vehicle are added to the wells and pre-incubated.

-

Agonist Stimulation and Measurement: An agonist, such as α,β-meATP, is added to the wells to stimulate the receptors. The fluorescence intensity is measured immediately and over time using a Fluorescence Imaging Plate Reader (FLIPR).

-

Data Analysis: The increase in fluorescence in the presence of the antagonist is compared to the control (agonist alone) to determine the percent inhibition. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiology Assay (Patch Clamp)

Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity.

Principle: A glass micropipette is used to form a high-resistance seal with the membrane of a single cell expressing the receptor of interest. This allows for the measurement of the ion currents flowing through the channels in response to agonist application. An antagonist's effect is quantified by the reduction in the agonist-evoked current.

Methodology:

-

Cell Preparation: Cells expressing the target receptors are prepared for recording. This can include recombinant cell lines or primary neurons like dorsal root ganglion (DRG) neurons.

-

Patch-Clamp Recording: A whole-cell patch-clamp configuration is established on a single cell. The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

Agonist Application: An agonist (e.g., α,β-meATP) is applied to the cell to evoke an inward current mediated by the P2X receptors.

-

Antagonist Application: After a baseline response is established, the agonist is co-applied with varying concentrations of this compound.

-

Data Acquisition and Analysis: The peak amplitude of the inward current is measured in the absence and presence of the antagonist. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

Conclusion

This compound is a highly potent and selective antagonist of the P2X3 receptor, as demonstrated by robust in vitro pharmacological data. Its high affinity for the P2X3 homotrimer over the P2X2/3 heterotrimer underscores its targeted mechanism of action, which was aimed at providing therapeutic benefit while minimizing taste-related adverse effects. The experimental protocols described herein, particularly calcium flux and electrophysiology assays, have been pivotal in characterizing the binding and functional activity of this compound and remain standard methods in the field of purinergic receptor drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist this compound | Semantic Scholar [semanticscholar.org]

- 3. First‐in‐human study of this compound (BAY 1817080), a highly selective P2X3 receptor antagonist: Tolerability, safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Eliapixant (BAY 1817080): A Technical Guide on the Selective P2X3 Receptor Antagonist for Sensory Nerve Fiber Hypersensitization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eliapixant (also known as BAY 1817080) is a potent and highly selective, orally administered antagonist of the P2X3 receptor.[1][2] P2X3 receptors, which are ATP-gated ion channels, play a pivotal role in the sensitization of sensory nerve fibers and are implicated in the pathophysiology of various conditions characterized by neuronal hypersensitization.[3][4] These conditions include refractory chronic cough (RCC), endometriosis-related pain, overactive bladder, and neuropathic pain.[3] The development of this compound represents a targeted therapeutic strategy aimed at mitigating the aberrant neuronal signaling that underlies these disorders. Its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer is a key feature, potentially offering an improved tolerability profile, particularly concerning taste-related side effects often associated with less selective P2X antagonists. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, pharmacological data, and key experimental protocols.

Core Mechanism of Action: Targeting P2X3-Mediated Hypersensitization

Sensory nerve fiber hypersensitization is a phenomenon where neurons exhibit a reduced threshold for activation and an exaggerated response to stimuli. This process is a key driver of chronic pain and cough. Extracellular adenosine triphosphate (ATP) is a crucial signaling molecule released from damaged or inflamed tissues that activates P2X3 receptors predominantly expressed on nociceptive C-fiber and Aδ-fiber primary afferent neurons.

The activation of these ionotropic P2X3 receptors by ATP leads to a rapid influx of cations, primarily Ca2+ and Na+, causing membrane depolarization. This depolarization, if sufficient, initiates action potentials that are transmitted to the central nervous system, where they are perceived as pain or the urge to cough. In chronic conditions, sustained or elevated levels of extracellular ATP lead to a persistent activation and sensitization of these nerve fibers.

This compound exerts its therapeutic effect by selectively binding to and blocking the P2X3 receptor. This antagonism prevents ATP from binding and activating the channel, thereby inhibiting the downstream signaling cascade of depolarization and action potential firing. By blocking this pathway, this compound effectively dampens the exaggerated signaling from hypersensitized sensory nerves, reducing symptoms such as chronic cough and pain.

Data Presentation: Quantitative Summary

Table 1: In Vitro Pharmacology of this compound

This table summarizes the potency and selectivity of this compound for P2X3 receptors compared to P2X2/3 receptors. The higher IC50 value for P2X2/3 demonstrates its selectivity.

| Receptor Target | Assay Type | Parameter | Value | Reference |

| Human P2X3 | Calcium Flux | IC50 | 8 nM | |

| Human P2X3 | Electrophysiology | IC50 | 8-10 nM | |

| Human P2X2/3 | Electrophysiology | IC50 | 129-163 nM | |

| Selectivity | (IC50 P2X2/3) / (IC50 P2X3) | Fold Selectivity | ~20-fold |

Table 2: Preclinical Efficacy in Animal Models of Hypersensitization

This compound has demonstrated efficacy in reversing hyperalgesia in rodent models of inflammatory and endometriosis-associated pain.

| Model | Species | Compound | Dosing (Oral) | Key Finding | Reference |

| CFA-Induced Mechanical Hyperalgesia | Rat | This compound | 1, 3, 10 mg/kg | Dose-dependent reversal of paw withdrawal threshold | |

| Endometriosis-Associated Dyspareunia | Mouse | This compound | Not Specified | Reduction in vaginal hyperalgesia |

Table 3: Clinical Efficacy in Refractory Chronic Cough (RCC)

Clinical trials have confirmed that this compound significantly reduces cough frequency in patients with RCC.

| Study | Phase | N | Doses (Twice Daily) | Primary Endpoint | Key Result vs. Placebo | Reference |

| Crossover Study | 2a | 37 | 50, 200, 750 mg | Change in 24h cough frequency | 25% reduction with 750 mg (p=0.002) | |

| PAGANINI | 2b | 310 | 25, 75, 150 mg | Change from baseline in 24h cough count (12 weeks) | Statistically significant dose-response; up to 27% reduction with 75 mg |

Table 4: Safety and Tolerability - Taste-Related Adverse Events (AEs)

This compound's selectivity appears to translate to a favorable taste-related side effect profile compared to less selective antagonists.

| Study | Compound | Dose (Twice Daily) | Incidence of Taste-Related AEs | Severity | Reference |

| Phase 2a | This compound | 50-750 mg | 5-21% | All mild | |

| Phase 2a | Placebo | N/A | 3% | - | |

| PAGANINI (Phase 2b) | This compound | 150 mg | 16-24% | Mostly mild to moderate | |

| PAGANINI (Phase 2b) | Placebo | N/A | 1% | - |

Experimental Protocols

In Vitro Assay: P2X3 Receptor Antagonism via Calcium Mobilization

This protocol describes a common method to determine the inhibitory potency (IC50) of a compound like this compound on P2X3 receptors expressed in a host cell line. The assay measures changes in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in appropriate media and seeded into 96- or 384-well microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

Compound Incubation: Cells are incubated with serial dilutions of this compound or a vehicle control for a specified period.

-

Agonist Stimulation & Signal Detection: The microplate is placed in a fluorescent plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of a P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC80).

-

Data Analysis: The increase in fluorescence intensity, corresponding to the influx of intracellular calcium upon channel opening, is recorded over time. The inhibitory effect of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This protocol details a standard preclinical model used to evaluate the analgesic efficacy of compounds in inflammatory pain, a condition involving sensory nerve hypersensitization.

Methodology:

-

Induction of Inflammation: Male Sprague Dawley rats receive a unilateral intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw. This induces a localized and persistent inflammatory response, leading to thermal and mechanical hyperalgesia.

-

Baseline Measurement: Prior to and approximately 24 hours after CFA injection, the baseline mechanical sensitivity (paw withdrawal threshold, PWT) is measured using an electronic pressure meter or calibrated von Frey filaments. The instrument applies a gradually increasing force to the plantar surface of the paw until the rat withdraws it.

-

Drug Administration: 24 hours post-CFA injection, cohorts of rats are orally administered this compound at various doses (e.g., 1, 3, 10 mg/kg) or a vehicle control.

-

Post-Treatment Measurement: The PWT is measured again at multiple time points after drug administration (e.g., 2, 4, and 6 hours).

-

Data Analysis: The reversal of mechanical hyperalgesia is calculated based on the increase in PWT in the drug-treated groups compared to the vehicle-treated group. Dose-response relationships are then established.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First‐in‐human study of this compound (BAY 1817080), a highly selective P2X3 receptor antagonist: Tolerability, safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Eliapixant in Modulating ATP-Gated Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine triphosphate (ATP) plays a crucial role as a signaling molecule in the peripheral nervous system, particularly in the context of pain and hypersensitivity. ATP-gated ion channels, specifically the P2X family of receptors, are key transducers of these signals. Among these, the P2X3 receptor, and its heteromeric assembly with the P2X2 subunit (P2X2/3), are predominantly expressed on sensory neurons and have emerged as critical targets for therapeutic intervention in conditions characterized by neuronal hypersensitization, such as chronic pain and refractory chronic cough. Eliapixant (BAY 1817080) is a potent and selective antagonist of the P2X3 receptor. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, and detailing the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound is a non-competitive antagonist of the P2X3 receptor. It selectively binds to the P2X3 subunit, thereby inhibiting the ion channel gating function that is normally induced by the binding of extracellular ATP. This blockade of P2X3-mediated cation influx, primarily Ca²⁺ and Na⁺, leads to a reduction in neuronal depolarization and subsequent attenuation of downstream signaling pathways involved in pain transmission and cough reflex sensitization. A key characteristic of this compound is its high selectivity for homomeric P2X3 receptors over heteromeric P2X2/3 receptors, which is hypothesized to contribute to a more favorable side-effect profile, particularly concerning taste-related adverse events.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro, in vivo, and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Receptor Subtype | Assay Type | Agonist | IC₅₀ (nM) | Reference |

| Human P2X3 | Whole-Cell Patch Clamp | α,β-meATP | 8 | [1] |

| Human P2X2/3 | Whole-Cell Patch Clamp | α,β-meATP | >1000 | [2] |

| Rat P2X3 (native) | Whole-Cell Patch Clamp | α,β-meATP | 19 | [3] |

| Rat P2X2/3 (native) | Whole-Cell Patch Clamp | α,β-meATP | 12 | [3] |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Inflammatory Pain

| Animal Model | Species | Pain Assessment | This compound Dose (mg/kg, p.o.) | % Reversal of Hyperalgesia | Reference |

| CFA-induced Mechanical Hyperalgesia | Rat | Paw Withdrawal Threshold | 3 | ~50% | [1] |

| CFA-induced Mechanical Hyperalgesia | Rat | Paw Withdrawal Threshold | 10 | ~80% | |

| CFA-induced Mechanical Hyperalgesia | Mouse | von Frey Filaments | 10 | Significant |

Table 3: Clinical Efficacy of this compound in Refractory Chronic Cough (Phase 2a Study)

| Treatment Group | Dose | Reduction in 24h Cough Frequency vs. Placebo | Incidence of Taste-Related AEs | Reference |

| This compound | 50 mg twice daily | Significant | 5% | |

| This compound | 200 mg twice daily | Significant | 15% | |

| This compound | 750 mg twice daily | 25% | 21% | |

| Placebo | - | - | 3% |

Table 4: Pharmacokinetic Properties of this compound in Healthy Volunteers

| Parameter | Value | Condition | Reference |

| Half-life (t₁/₂) | 23.5 - 58.9 hours | Fasted | |

| Time to maximum concentration (Tₘₐₓ) | 3 - 4 hours | Multiple doses | |

| Effect of high-fat meal on Cₘₐₓ | 4.1-fold increase | Single dose | |

| Effect of high-fat meal on AUC | 2.7-fold increase | Single dose |

Signaling Pathways and Experimental Workflows

P2X3 Receptor Signaling Pathway

The binding of ATP to P2X3 receptors on sensory neurons triggers a cascade of intracellular events leading to neuronal sensitization and the propagation of pain or cough signals. The following diagram illustrates this pathway and the inhibitory action of this compound.

Experimental Workflow: Whole-Cell Patch-Clamp Assay

The potency and selectivity of this compound on P2X3 and P2X2/3 receptors are determined using whole-cell patch-clamp electrophysiology on recombinant cell lines.

Experimental Workflow: In Vivo Inflammatory Pain Model

The efficacy of this compound in a preclinical pain model is assessed using the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rodents.

Detailed Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with cDNA encoding human P2X3 or human P2X2 and P2X3 subunits.

-

Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Recording Solutions:

-

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA; pH adjusted to 7.2 with KOH.

-

-

Electrophysiological Recordings: Whole-cell currents are recorded at room temperature using an amplifier. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used. Cells are clamped at a holding potential of -60 mV.

-

Drug Application: The P2X receptor agonist, α,β-methylene ATP (α,β-meATP), is applied at a concentration that elicits approximately 80% of the maximal response (EC₈₀). This compound is pre-applied for 2-5 minutes at various concentrations before co-application with the agonist.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced current. Concentration-response curves are fitted to the data to determine the IC₅₀ value.

In Vivo Pharmacology: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Induction of Inflammation: A single intraplantar injection of 100-150 µL of CFA (a suspension of heat-killed Mycobacterium tuberculosis in mineral oil) is administered into the right hind paw of the animals under light isoflurane anesthesia.

-

Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using von Frey filaments. Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimatize.

-

Procedure: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A positive response is defined as a sharp withdrawal of the paw.

-

-

Study Design: Baseline mechanical thresholds are determined before CFA injection. Post-CFA, hyperalgesia is allowed to develop for 24-48 hours. This compound or vehicle is then administered orally. Mechanical thresholds are reassessed at various time points post-dosing (e.g., 1, 2, 4, and 6 hours).

-

Data Analysis: The degree of hyperalgesia is calculated as the change from the pre-CFA baseline. The efficacy of this compound is expressed as the percentage reversal of this hyperalgesia.

Clinical Trial: Phase 2a Study in Refractory Chronic Cough (NCT03310645)

-

Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.

-

Participants: Adults with a diagnosis of refractory chronic cough for at least one year.

-

Treatment Periods:

-

Period A: Patients received placebo for 2 weeks, followed by this compound 10 mg twice daily for 1 week.

-

Period B: Patients received escalating doses of this compound (50 mg, 200 mg, and 750 mg twice daily), each for 1 week.

-

Patients were randomized to either the A-B or B-A sequence, with a washout period between the two periods.

-

-

Primary Efficacy Endpoint: Change from baseline in 24-hour cough frequency, objectively measured using a sound recording device.

-

Safety Assessments: Monitoring of adverse events, with a particular focus on taste-related disturbances, clinical laboratory tests, vital signs, and electrocardiograms.

-

Statistical Analysis: The change in cough frequency was analyzed using a mixed-effects model appropriate for a crossover design.

Conclusion

This compound is a potent and selective P2X3 receptor antagonist that has demonstrated efficacy in preclinical models of pain and in clinical trials for refractory chronic cough. Its mechanism of action, centered on the blockade of ATP-gated ion channels in sensory neurons, represents a targeted approach to mitigating neuronal hypersensitivity. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other P2X3 antagonists in various therapeutic areas. The high selectivity of this compound for P2X3 over P2X2/3 receptors may translate to an improved safety and tolerability profile, a critical consideration in the development of novel therapeutics for chronic conditions.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Eliapixant, a Selective P2X3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eliapixant (BAY 1817080) is a potent and highly selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X3 receptors are predominantly expressed on sensory neurons and are implicated in various sensory signaling pathways, including pain and cough. These application notes provide detailed protocols for the in vitro characterization of this compound and other P2X3 receptor antagonists using electrophysiological and fluorescence-based functional assays.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and inhibits the function of homomeric P2X3 and, to a lesser extent, heteromeric P2X2/3 receptors. Activation of these receptors by ATP leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the initiation of action potentials. The subsequent increase in intracellular Ca2+ concentration triggers downstream signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the transcription factor NF-κB, which are involved in inflammation and neuronal sensitization.

Data Presentation: In Vitro Potency and Selectivity of this compound

The inhibitory activity of this compound against various human P2X receptor subtypes has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for the P2X3 receptor.

| Receptor Subtype | Assay Type | Agonist | This compound IC50 (nM) | Reference |

| Human P2X3 | Patch Clamp | α,β-meATP | 8 - 10 | [1][2] |

| Human P2X2/3 | Patch Clamp | α,β-meATP | 129 - 163 | [1][2] |

| Human P2X1 | Calcium Flux | α,β-meATP | >50,000 | [3] |

| Human P2X2 | Calcium Flux | α,β-meATP | >33,000 | |

| Human P2X4 | Calcium Flux | ATP | >50,000 | |

| Human P2X7 | Calcium Flux | BzATP | >50,000 |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of P2X3 receptor-mediated currents in a recombinant cell line and the evaluation of antagonist potency.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human P2X3 receptors.

-

Extracellular Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 D-glucose. Adjust pH to 7.3 with NaOH.

-

Intracellular Solution (in mM): 145 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.3 with NaOH. Alternatively, a K-Gluconate based solution can be used: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.

-

Agonist: α,β-methylene ATP (α,β-meATP).

-

Test Compound: this compound.

-

Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, microscope.

Procedure:

-

Cell Preparation: Culture HEK293-hP2X3 cells under standard conditions. Plate cells onto glass coverslips 24-48 hours prior to the experiment.

-

Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution at room temperature.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration:

-

Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal.

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell membrane potential at -60 mV.

-

-

Data Acquisition:

-

Establish a stable baseline current.

-

Apply a P2X3 receptor agonist, such as α,β-meATP (e.g., 10 µM), to elicit a control inward current.

-

Wash out the agonist and allow the receptor to recover.

-

Pre-incubate the cell with varying concentrations of this compound (or test compound) for a defined period (e.g., 2-5 minutes).

-

Co-apply the agonist and the antagonist and record the peak inward current.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the antagonist.

-

Calculate the percentage of inhibition for each antagonist concentration.

-

Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC50 value.

-

Fluorescence-Based Calcium Flux Assay (FLIPR)

This high-throughput assay measures changes in intracellular calcium concentration in response to P2X3 receptor activation and inhibition.

Materials:

-

Cell Line: HEK293 cells stably expressing human P2X3 receptors.

-

Assay Plate: 384-well, black-walled, clear-bottom microplates.

-

Reagents:

-

FLIPR Calcium 4 Assay Kit (or similar).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

Agonist: α,β-meATP.

-

Test Compound: this compound.

-

-

Equipment: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

-

Cell Seeding: 24 hours prior to the assay, seed HEK293-hP2X3 cells into a 384-well plate at a density of approximately 2 x 10^5 cells/mL in 50 µL of culture medium per well. Incubate at 37°C in a 5% CO2 incubator.

-

Compound Plate Preparation: Prepare serial dilutions of this compound (or test compound) in assay buffer in a separate 384-well plate.

-

Dye Loading:

-

On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 4 Assay Kit).

-

Aspirate the cell culture medium from the cell plate and add 30 µL of the dye solution to each well.

-

Incubate the plate for 1 hour at 37°C.

-

-

Assay Protocol (on FLIPR instrument):

-

Place the cell plate and compound plate into the FLIPR instrument.

-

Set the instrument to add 15 µL of the compound dilutions to the cell plate.

-

Incubate for 15 minutes.

-

Prepare an agonist plate with α,β-meATP at a concentration that elicits a submaximal response (e.g., EC80, approximately 400 nM).

-

Set the instrument to add 22.5 µL of the agonist solution to the cell plate.

-

Measure the fluorescence signal (excitation: 470-495 nm, emission: 515-575 nm) before and after agonist addition.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to controls (e.g., 0% inhibition for agonist alone, 100% inhibition for a saturating concentration of a known antagonist).

-

Plot the normalized response against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines, equipment, and reagents. It is recommended to perform appropriate validation experiments. This compound is an investigational compound and should be handled in accordance with all applicable safety guidelines.

References

Eliapixant: Application Notes and Protocols for In Vivo Animal Models of Inflammatory Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eliapixant (BAY 1817080) is a potent and selective antagonist of the P2X3 receptor.[1][2] ATP-gated ion channels, particularly the P2X3 receptor subtype, play a crucial role in the signaling pathways of pain and are predominantly expressed on sensory neurons.[3][4] In conditions of tissue injury or inflammation, elevated extracellular ATP levels activate P2X3 receptors on nociceptive nerve fibers, contributing to pain sensitization.[3] By selectively blocking these receptors, this compound offers a targeted mechanism for the attenuation of inflammatory pain. Preclinical studies in rodent models of inflammatory pain have demonstrated the efficacy of this compound in reversing hyperalgesia.

These application notes provide a summary of the quantitative data from key preclinical studies and detailed protocols for the use of this compound in the Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain in rats and mice.

Data Presentation

Table 1: Efficacy of this compound in the Rat CFA-Induced Mechanical Hyperalgesia Model

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 2h post-dose | Paw Withdrawal Threshold (g) at 4h post-dose | Paw Withdrawal Threshold (g) at 6h post-dose |

| Vehicle | - | ~45 | ~45 | ~45 |

| This compound | 3 | ~60 | ~65 | ~60 |

| This compound | 10 | ~80 | ~85 | ~80*** |

| This compound | 30 | ~100**** | ~105**** | ~100**** |

| p < 0.05, ***p < 0.001, ****p < 0.0001 versus vehicle. Data are approximated from graphical representations in the source literature. |

Table 2: Efficacy of this compound in the Mouse CFA-Induced Mechanical Hyperalgesia Model

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Paw Withdrawal Threshold (g) at 48h post-CFA |

| Vehicle | - | ~0.2 |

| This compound | 5 | ~0.4 |

| This compound | 15 | ~0.6 |

| This compound | 50 | ~0.8 |

| p < 0.05, **p < 0.001 versus vehicle. Data are approximated from graphical representations in the source literature. |

Signaling Pathway

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

Objective: To induce a localized and persistent inflammatory pain state in the rat hind paw to evaluate the analgesic efficacy of this compound.

Materials:

-

Male Sprague Dawley rats (200-250 g)

-

Complete Freund's Adjuvant (CFA)

-

This compound (or vehicle control, e.g., 0.5% carboxymethylcellulose with Tween 80)

-

Pressure Application Measurement (PAM) apparatus (e.g., Randall-Selitto test) or electronic von Frey apparatus

-

Oral gavage needles

-

Standard laboratory animal housing and care facilities

Procedure:

-

Animal Acclimation: House rats in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least 3-5 days prior to experimentation.

-

Baseline Measurement: Habituate the rats to the testing apparatus (PAM or von Frey) for 2-3 days before CFA injection. On the day of the experiment, measure the baseline paw withdrawal threshold (PWT) for both hind paws.

-

Induction of Inflammation:

-

Briefly restrain the rat.

-

Inject 100 µL of CFA into the plantar surface of the right hind paw.

-

Return the animal to its home cage.

-

-

Post-CFA Assessment and Dosing:

-

24 hours after CFA injection, re-measure the PWT of the inflamed paw to confirm the development of mechanical hyperalgesia (a significant decrease in PWT).

-

Administer this compound or vehicle orally (p.o.) via gavage at the desired doses (e.g., 3, 10, 30 mg/kg).

-

-

Efficacy Measurement: Measure the PWT of the inflamed paw at 2, 4, and 6 hours post-dosing. An increase in PWT in the this compound-treated groups compared to the vehicle-treated group indicates an analgesic effect.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by Dunnett's post-hoc test) to compare the effects of different doses of this compound with the vehicle control.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice

Objective: To induce a localized inflammatory pain state in the mouse hind paw to assess the analgesic properties of this compound.

Materials:

-

Female C57BL/6 mice (20-25 g)

-

Complete Freund's Adjuvant (CFA)

-

This compound (or vehicle control)

-

Von Frey filaments

-

Elevated mesh platform

-

Oral gavage needles

-

Standard laboratory animal housing and care facilities

Procedure:

-

Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.

-

Baseline Measurement: Acclimate the mice to the testing environment and the von Frey filaments for 2-3 days before the experiment. Determine the baseline 50% paw withdrawal threshold using the up-down method.

-

Dosing and Induction of Inflammation:

-

Administer the first dose of this compound or vehicle orally (p.o.) via gavage (e.g., 5, 15, 50 mg/kg).

-

One hour after the first dose, inject 20 µL of CFA into the plantar surface of the right hind paw.

-

Continue to administer this compound or vehicle twice daily (b.i.d.).

-

-

Efficacy Measurement: 48 hours after the CFA injection, measure the paw withdrawal threshold in response to stimulation with von Frey filaments.

-

Data Analysis: Compare the paw withdrawal thresholds of the this compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test).

Experimental Workflow

References

- 1. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P2X3 receptors contribute to transition from acute to chronic muscle pain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Eliapixant in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the selective P2X3 receptor antagonist, Eliapixant (BAY 1817080), in various rodent models of pain and inflammation. The information is compiled from publicly available preclinical research to guide the design and execution of future studies.

Mechanism of Action

This compound is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons.[1][2] Activation of P2X3 receptors by extracellular ATP, released from damaged or inflamed tissues, leads to cation influx, depolarization, and the initiation of pain signals.[1][3] By blocking this receptor, this compound effectively inhibits the transmission of nociceptive signals.

P2X3 Receptor Signaling Pathway

The binding of ATP to the P2X3 receptor triggers a cascade of intracellular events contributing to neuronal sensitization and pain perception. The following diagram illustrates the key components of this signaling pathway.

Caption: P2X3 receptor signaling pathway initiated by ATP binding.

Dosage and Administration in Rodent Models

This compound has been evaluated in various rodent models using different administration routes and dosing regimens. The following tables summarize the quantitative data from these studies.

Table 1: this compound Dosage and Administration in Rat Models

| Model | Rat Strain | Administration Route | Dosage | Vehicle | Dosing Schedule | Reference |

| CFA-Induced Mechanical Hyperalgesia | Male Sprague Dawley | Oral (gavage) | 1, 3, 10 mg/kg | 0.5% carboxymethylcellulose (CMC) in water:Tween 80 (95:5, v/v) | Single dose, 24h post-CFA | [4] |

| Uterine Neurogenic Inflammation | Female Sprague Dawley | Intravenous | 0.7 mg/kg bolus followed by 0.2 mg/kg/h infusion | 0.3% DMSO/0.3% Solutol in saline | Single administration | |

| Endometriosis-Associated Dyspareunia | Female Sprague Dawley | Oral (gavage) | 15 mg/kg | 0.5% carboxymethylcellulose (CMC):Tween 80 | Twice daily for 2 weeks |

Table 2: this compound Dosage and Administration in Mouse Models

| Model | Mouse Strain | Administration Route | Dosage | Vehicle | Dosing Schedule | Reference |

| CFA-Induced Mechanical Hyperalgesia | Female C57BL/6 | Oral (gavage) | 0.5, 5, 25 mg/kg | 0.5% CMC:Tween 80 (95:5, v/v) | Twice daily, starting 1h before CFA injection for 48h |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Half-life (t½) | ~2.8 hours |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Mechanical Hyperalgesia in Rats

This model is used to assess inflammatory pain.

Experimental Workflow:

Caption: Workflow for the CFA-induced hyperalgesia model in rats.

Materials:

-

Male Sprague Dawley rats

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Vehicle: 0.5% carboxymethylcellulose (CMC) in water:Tween 80 (95:5, v/v)

-

Pressure Application Measurement (PAM) apparatus or electronic von Frey anesthesiometer

-

Oral gavage needles

Procedure:

-

Animal Acclimation: House rats in a controlled environment for at least one week before the experiment.

-

Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) using a PAM apparatus. Apply increasing pressure to the plantar surface of the hind paw until the rat withdraws its paw. Record the pressure at which withdrawal occurs.

-

Induction of Inflammation: Induce inflammation by injecting 25 µL of CFA into the plantar surface of one hind paw.

-

Hyperalgesia Development: Allow 24 hours for the development of mechanical hyperalgesia.

-

Drug Administration: Administer this compound (1, 3, or 10 mg/kg) or vehicle orally via gavage.

-

Post-Dose Measurement: Measure the PWT at 2, 4, and 6 hours after drug administration.

-

Data Analysis: Compare the PWT of the this compound-treated groups to the vehicle-treated group to determine the analgesic effect.

Protocol 2: Rat Model of Uterine Neurogenic Inflammation

This model assesses the effect of this compound on neurogenic inflammation.

Experimental Workflow:

Caption: Workflow for the rat uterine neurogenic inflammation model.

Materials:

-

Female Sprague Dawley rats in proestrus

-

Urethane anesthetic

-

This compound

-

Vehicle: 0.3% DMSO/0.3% Solutol in saline

-

Mustard oil (10% solution in mineral oil)

-

Evans blue dye

-

Intravenous infusion pump

Procedure:

-

Anesthesia: Anesthetize female Sprague Dawley rats with urethane.

-

Intravenous Administration: Administer a bolus intravenous injection of this compound (0.7 mg/kg) followed by a constant infusion of 0.2 mg/kg/h. The control group receives the vehicle.

-

Induction of Inflammation: Inject a 10% solution of mustard oil into the left uterine horn to induce neurogenic inflammation.

-

Assessment of Vascular Permeability: Two hours after the mustard oil injection, administer Evans blue dye intravenously.

-

Quantification of Inflammation: Euthanize the animals and quantify the amount of Evans blue extravasation in the abdominal skin, which appears as blue dots.

-

Data Analysis: Compare the number of blue dots in the this compound-treated group to the vehicle-treated group.

Protocol 3: Rat Model of Endometriosis-Associated Dyspareunia

This model evaluates the efficacy of this compound in treating visceral pain associated with endometriosis.

Experimental Workflow:

Caption: Workflow for the rat endometriosis-associated dyspareunia model.

Materials:

-

Female Sprague Dawley rats

-

Surgical instruments for endometriosis induction

-

This compound

-

Vehicle: 0.5% carboxymethylcellulose (CMC):Tween 80

-

Vaginal distension balloon and pressure transducer

-

Electromyography (EMG) recording equipment

Procedure:

-

Induction of Endometriosis: Surgically induce endometriosis by autotransplanting uterine tissue to ectopic locations.

-

Lesion Development: Allow four weeks for the development of endometriotic lesions.

-

Drug Treatment: Administer this compound (15 mg/kg) or vehicle orally twice daily for two consecutive weeks.

-

Visceromotor Response (VMR) Measurement: Measure the VMR to graded vaginal distension by recording the EMG activity of the abdominal muscles. This is performed at the end of the two-week treatment period ("on-drug").

-

Washout Period: A one-week washout period follows the treatment.

-

Post-Washout VMR Measurement: Repeat the VMR measurement one week after the cessation of treatment ("off-drug").

-

Data Analysis: Compare the VMR in the this compound-treated group to the vehicle-treated group at both time points.

Conclusion

The provided data and protocols demonstrate the utility of this compound in rodent models of inflammatory and visceral pain. The oral and intravenous administration routes have been successfully employed, and clear dose-dependent effects have been observed. These application notes serve as a valuable resource for researchers investigating the therapeutic potential of P2X3 receptor antagonists.

References

- 1. academic.oup.com [academic.oup.com]

- 2. jneurosci.org [jneurosci.org]

- 3. P2X3 receptors are transducers of sensory signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Calcium Flux Assays in Eliapixant Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based calcium flux assays for the screening and characterization of eliapixant, a selective P2X3 receptor antagonist. The protocols detailed below are designed for a high-throughput format using a Fluorescence Imaging Plate Reader (FLIPR).

Introduction

This compound (BAY 1817080) is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons.[1][2] Activation of the P2X3 receptor by extracellular ATP leads to a rapid influx of cations, including calcium, which plays a crucial role in nociceptive signaling pathways.[3][4] Consequently, antagonism of the P2X3 receptor is a promising therapeutic strategy for conditions associated with neuronal hypersensitivity, such as chronic cough and endometriosis-related pain.[5]

Cell-based calcium flux assays are a robust and widely adopted method for screening compounds that modulate the activity of ion channels and G-protein coupled receptors. These assays utilize fluorescent calcium indicators that exhibit increased fluorescence intensity upon binding to intracellular calcium, providing a direct measure of receptor activation. The FLIPR system enables high-throughput screening by simultaneously dispensing reagents and monitoring fluorescence changes in microplate formats.

P2X3 Receptor Signaling Pathway

The binding of adenosine triphosphate (ATP) to the P2X3 receptor, a ligand-gated ion channel, directly opens the channel pore. This allows for the rapid influx of extracellular calcium ions (Ca²⁺) down their electrochemical gradient, leading to a transient increase in intracellular calcium concentration. This initial calcium influx can, in some cell types, trigger a secondary release of calcium from intracellular stores, such as the endoplasmic reticulum, through calcium-induced calcium release mechanisms, further amplifying the signal. This compound acts as an antagonist by binding to the P2X3 receptor and preventing the conformational changes necessary for channel opening, thereby blocking the ATP-induced calcium influx.

P2X3 Receptor Signaling Pathway

Experimental Workflow for this compound Screening

The general workflow for screening potential P2X3 receptor antagonists like this compound using a calcium flux assay involves several key steps. Initially, cells expressing the P2X3 receptor are seeded into microplates and cultured. Following this, the cells are loaded with a calcium-sensitive fluorescent dye. The test compounds, including this compound as a control, are then added to the wells. After an incubation period to allow for compound binding, an agonist of the P2X3 receptor, such as α,β-methylene ATP (α,β-meATP), is added to stimulate the receptor. The fluorescence intensity within each well is monitored in real-time using a FLIPR instrument to measure the extent of calcium influx, which is indicative of receptor activation or inhibition.

Screening Workflow Diagram

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against human P2X3 and P2X2/3 receptors as determined by a FLIPR-based calcium flux assay.

| Receptor Subtype | Cell Line | Agonist (Concentration) | This compound IC₅₀ (nM) |

| Human P2X3 (homotrimer) | 1321N1 | α,β-meATP (EC₈₀) | 8 |

| Human P2X2/3 (heterotrimer) | 1321N1 | α,β-meATP (EC₈₀) | 163 |

Experimental Protocols

Materials and Reagents

-

Cell Line: Human astrocytoma cell line 1321N1 stably expressing the human P2X3 receptor.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plates: 384-well, black-walled, clear-bottom microplates, collagen-coated.

-

Calcium-Sensitive Dye: Fluo-4 AM (or equivalent FLIPR Calcium Assay Kit).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

P2X3 Receptor Agonist: α,β-methylene adenosine 5'-triphosphate (α,β-meATP).

-

Test Compound: this compound.

-

Instrumentation: FLIPR (Fluorescence Imaging Plate Reader) or equivalent instrument capable of kinetic fluorescence measurements.

Protocol 1: Cell Culture and Plating

-

Culture the 1321N1-hP2X3 cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO₂.

-

When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin.

-

Resuspend the cells in fresh culture medium and determine the cell concentration.

-

Dilute the cells to a final concentration that will result in a seeding density of 15,000 cells per well in a 384-well plate.

-

Dispense the cell suspension into the collagen-coated 384-well plates.

-

Incubate the plates for approximately 20 hours at 37°C and 5% CO₂.

Protocol 2: Calcium Flux Assay

-

Dye Loading:

-

Prepare the Fluo-4 AM loading solution in the assay buffer according to the manufacturer's instructions.

-

Remove the culture medium from the cell plates and add the Fluo-4 AM loading solution to each well.

-

Incubate the plates for 1-2 hours at 37°C.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in the assay buffer. The final assay concentration should typically range from picomolar to micromolar to determine the IC₅₀.

-

The final DMSO concentration in the assay should be kept constant, typically at or below 1%.

-

Add the this compound dilutions to the respective wells of the cell plate.

-

Incubate the plate for 30 minutes at 37°C.

-

-

Agonist Addition and Data Acquisition:

-

Prepare the α,β-meATP agonist solution in the assay buffer at a concentration that will yield a final in-well concentration equivalent to the EC₈₀. The EC₈₀ value should be predetermined in separate agonist dose-response experiments.

-

Place the cell plate and the agonist plate into the FLIPR instrument.

-

Initiate the assay protocol on the FLIPR. This will typically involve a baseline fluorescence reading for a few seconds, followed by the automated addition of the agonist to all wells, and then continuous measurement of fluorescence for several minutes.

-

The fluorescence is measured with excitation at 470–495 nm and emission at 515–575 nm.

-

Data Analysis

-

The change in fluorescence is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

-

The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Response with Antagonist / Response of Control))

-

The IC₅₀ value, which is the concentration of antagonist that inhibits 50% of the agonist response, is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, Excel Fit).

References

- 1. Ca2+ entry following P2X receptor activation induces IP3 receptor-mediated Ca2+ release in myocytes from small renal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contribution of Calcium Ions to P2X Channel Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATP-induced Ca2+-signalling mechanisms in the regulation of mesenchymal stem cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Patch Clamp Electrophysiology Studies of Eliapixant

For Researchers, Scientists, and Drug Development Professionals

Introduction